Cas no 3870-07-3 (21-(Acetyloxy) Triamcinolone Acetonide)

21-(Acetyloxy) Triamcinolone Acetonide 化学的及び物理的性質
名前と識別子
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- 9-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate
- 9-fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate
- 9-Fluoro-11b,21-dihydroxy-16a,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate
- 21-(Acetyloxy)-9-fluoro-11β-hydroxy-16α,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione
- Triamcinolone aceton
- 21-(Acetyloxy) TriaMcinolone Acetonide
- 20-dione 21-acetate
- Triamcinolone Acetonide Acetate
- TRIAMCINOLONE ACETONIDE 21-ACETATE
- 21-(Acetyloxy) Triamcinolone Acetonide
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- MDL: MFCD09954497
- インチ: 1S/C26H33FO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3/t17-,18-,19-,21?,23-,24-,25?,26+/m0/s1
- InChIKey: VOBDXTSTTMAKHK-UHFFFAOYSA-N
- ほほえんだ: CC(OCC(C12OC(C)(C)OC1CC1C3CCC4=CC(C=CC4(C)C3(F)C(CC21C)O)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 476.22100
じっけんとくせい
- PSA: 99.13000
- LogP: 2.98960
21-(Acetyloxy) Triamcinolone Acetonide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | CT5741-1g |
21-(Acetyloxy) Triamcinolone Acetonide |
3870-07-3 | ≥98% | 1g |
¥280.00 元 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T35362-100mg |
21-(Acetyloxy) Triamcinolone Acetonide |
3870-07-3 | ,HPLC≥98% | 100mg |
¥158.0 | 2023-09-06 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | CT5741-5g |
21-(Acetyloxy) Triamcinolone Acetonide |
3870-07-3 | ≥98% | 5g |
¥950.00 元 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T35361-5g |
21-(Acetyloxy) Triamcinolone Acetonide |
3870-07-3 | ≥98% | 5g |
¥1612.0 | 2023-09-06 | |
LKT Labs | T7044-50 mg |
Triamcinolone Acetonide Acetate |
3870-07-3 | ≥97% | 50mg |
$41.20 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-479990B-5 mg |
21-(Acetyloxy) Triamcinolone Acetonide, |
3870-07-3 | 5mg |
¥5,039.00 | 2023-07-11 | ||
eNovation Chemicals LLC | D757376-25g |
Triamcinolone acetonide 21-acetate |
3870-07-3 | 99% | 25g |
$540 | 2023-05-17 | |
TRC | A187420-2.5mg |
21-(Acetyloxy) Triamcinolone Acetonide |
3870-07-3 | 2.5mg |
$ 253.00 | 2023-09-09 | ||
TRC | A187420-10mg |
21-(Acetyloxy) Triamcinolone Acetonide |
3870-07-3 | 10mg |
$ 940.00 | 2023-09-09 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-479990A-1 mg |
21-(Acetyloxy) Triamcinolone Acetonide, |
3870-07-3 | 1mg |
¥1,730.00 | 2023-07-11 |
21-(Acetyloxy) Triamcinolone Acetonide 関連文献
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Helen Chattopadhyay,Biswajit Auddy,Tapas Sur,Santanu Sana,Sriparna Datta J. Mater. Chem. B 2016 4 4470
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2. Analysis of terbinafine in PLGA-based drug delivery systems by a fast and sensitive UHPLC-DAD methodKristyna Mr?tná,Kate?ina Matou?ová,Petr Matou?,Ludmila Matysová,Franti?ek ?vec,Eva ?nejdrová,Lenka Kujovská Kr?mová Anal. Methods 2023 15 2823
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3. Metabolomics-based screening analysis of PPCPs in water pretreated with five different SPE columnsWeifeng Xue,Haiqin Zhang,Mengyao Liu,Xi Chen,Shuwen He,Yingqian Chu Anal. Methods 2021 13 4594
21-(Acetyloxy) Triamcinolone Acetonideに関する追加情報
Introduction to 21-(Acetyloxy) Triamcinolone Acetonide (CAS No. 3870-07-3)
21-(Acetyloxy) Triamcinolone Acetonide, with the chemical identifier CAS No. 3870-07-3, is a significant compound in the field of pharmaceutical chemistry and medicine. This compound belongs to the class of corticosteroids, which are widely recognized for their potent anti-inflammatory, immunosuppressive, and anti-allergic properties. The structural modification of triamcinolone acetonide by introducing an acetoxy group at the 21-position enhances its pharmacological activity and bioavailability, making it a valuable intermediate in the synthesis of various therapeutic agents.
The 21-(Acetyloxy) Triamcinolone Acetonide molecule exhibits a high degree of stereoselectivity, which is crucial for its biological efficacy. The acetoxy group at the 21-position influences the compound's solubility and metabolic stability, allowing for better absorption and prolonged action in vivo. This characteristic has made it a preferred choice in the development of topical and systemic corticosteroids used to treat a range of inflammatory and autoimmune disorders.
In recent years, advancements in medicinal chemistry have led to the exploration of 21-(Acetyloxy) Triamcinolone Acetonide as a key intermediate in the synthesis of novel corticosteroid derivatives. These derivatives aim to improve upon the original compound's efficacy while reducing side effects such as skin atrophy and hypothalamic-pituitary-adrenal axis suppression. The introduction of structural modifications, such as fluorine atoms or different alkoxy groups, has further enhanced the therapeutic profile of these compounds.
One of the most notable applications of 21-(Acetyloxy) Triamcinolone Acetonide is in the treatment of severe cutaneous conditions like psoriasis and eczema. Clinical trials have demonstrated that derivatives of this compound exhibit significant improvements in symptom relief and disease control when compared to traditional corticosteroids. The enhanced bioavailability and reduced systemic absorption make it an attractive option for topical formulations, minimizing local side effects such as burning or irritation.
The pharmacokinetic properties of 21-(Acetyloxy) Triamcinolone Acetonide have been extensively studied to optimize its therapeutic use. Research indicates that the acetoxy group enhances lipophilicity, allowing for better penetration into skin layers and prolonged residence time. This property is particularly beneficial in dermal applications where sustained release is desired. Additionally, studies have shown that this modification improves metabolic stability, reducing the rate at which the compound is broken down by enzymes in the body.
Recent breakthroughs in computational chemistry have enabled researchers to predict and design more effective derivatives of 21-(Acetyloxy) Triamcinolone Acetonide with improved pharmacokinetic profiles. Molecular modeling techniques have been instrumental in understanding how structural changes affect biological activity. These tools allow scientists to simulate interactions between the compound and biological targets, facilitating the design of molecules with enhanced potency and selectivity.
The role of 21-(Acetyloxy) Triamcinolone Acetonide in immunomodulatory therapy has also gained attention. Studies suggest that this compound can modulate immune responses by inhibiting pro-inflammatory cytokine production and enhancing regulatory T-cell activity. This mechanism makes it a promising candidate for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, its ability to suppress inflammatory pathways without significantly affecting normal immune function makes it a safer alternative to traditional immunosuppressants.
In conclusion, 21-(Acetyloxy) Triamcinolone Acetonide (CAS No. 3870-07-3) represents a significant advancement in corticosteroid therapy due to its enhanced pharmacological properties. Its structural modification has led to improved bioavailability, metabolic stability, and reduced side effects, making it a valuable tool in treating various inflammatory and autoimmune conditions. As research continues to uncover new applications and derivatives, this compound is poised to play an even greater role in modern medicine.
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